
5-Cyanopyridine-2-sulfonamide
Descripción general
Descripción
5-Cyanopyridine-2-sulfonamide is a chemical compound with the IUPAC name 5-cyano-2-pyridinesulfonamide . It has a molecular weight of 183.19 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5N3O2S/c7-3-5-1-2-6 (9-4-5)12 (8,10)11/h1-2,4H, (H2,8,10,11) . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 183.19 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
5-Cyanopyridine-2-sulfonamide is used in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. These compounds have significant potential in developing new pharmaceuticals and fine chemicals (Rozentsveig et al., 2013).
Anticancer and Antituberculosis Activity
This compound derivatives have been explored for their potential anticancer and antituberculosis activities. New chalcone-sulfonamide hybrids have shown promising results in inhibiting various human cancer cell lines and Mycobacterium tuberculosis, highlighting their potential in medical research and therapy (Castaño et al., 2019).
Development of Biosensors
In the field of analytical chemistry, this compound derivatives are used in developing novel biosensors. For instance, sulfapyridine (a sulfonamide antibiotic) detection in food products is a key application, as demonstrated by the development of a novel electrochemical biosensor for high-efficiency detection of sulfapyridine in honey samples (El Hassani et al., 2017).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on the anti-inflammatory and analgesic properties of amidine derivatives synthesized from cyanopyridine, including this compound. These studies contribute to the development of new therapeutic agents for pain and inflammation management (Sondhi et al., 2006).
Mecanismo De Acción
Target of Action
It’s known that sulfonamides generally target bacterial enzymes, inhibiting their function .
Mode of Action
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase .
Biochemical Pathways
Sulfonamides are known to interfere with the bacterial synthesis of folic acid, an essential component for nucleic acid and protein synthesis .
Result of Action
The general action of sulfonamides results in the inhibition of bacterial growth and replication .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 5-Cyanopyridine-2-sulfonamide belongs, have a wide range of pharmacological activities . They can inhibit carbonic anhydrase and dihydropteroate synthetase, which are crucial enzymes in certain metabolic pathways
Cellular Effects
It is known that 2-cyanopyridine derivatives can enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 2-cyanopyridines with electron-withdrawing groups react efficiently with cysteine under aqueous and mild conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
5-cyanopyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPUZNSHGEISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



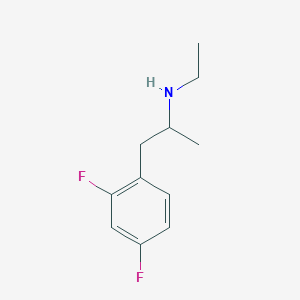
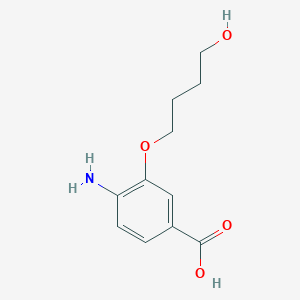


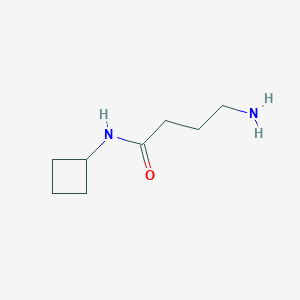
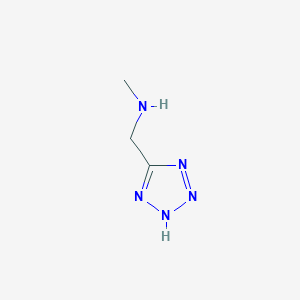
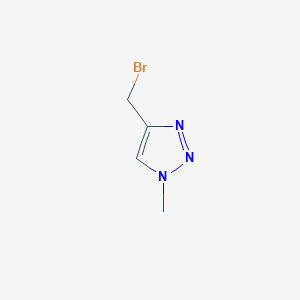
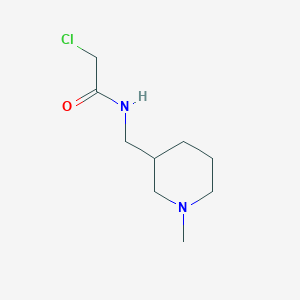


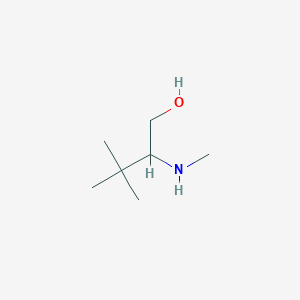
amine](/img/structure/B3225563.png)

